[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features both bromine and chlorine substituents
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-bromo-4-methylaniline, have been used in the synthesis of iminophosphoranes
Mode of Action
It’s worth noting that 2-bromo-4-methylaniline, a structurally similar compound, participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A structurally similar compound, methyl 2-bromo-2-(4-chlorophenyl)acetate, has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2-bromo-4-methylaniline with 2-(4-chlorophenyl)acetic acid. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Shares the bromine and methyl substituents but lacks the ester linkage and chlorophenyl group.
4-Chloro-2-methylaniline: Contains the chlorine and methyl substituents but lacks the ester linkage and bromophenyl group.
Uniqueness
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is unique due to its combination of bromine, chlorine, and ester functionalities, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-11-2-7-15(14(18)8-11)20-16(21)10-23-17(22)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFKTNMUBAHFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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